2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone
Overview
Description
2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone is a useful research compound. Its molecular formula is C24H20ClN3OS and its molecular weight is 434.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.1015611 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been extensively studied for their synthesis and characterization. Researchers have developed methods for synthesizing Schiff bases related to this compound, exploring their potential in forming metal complexes that could have applications in photostability studies. For instance, Al-khazraji and Al Hassani (2020) synthesized a Schiff base from a similar compound and investigated its ability to stabilize polystyrene films against photodegradation, demonstrating the material's enhanced photostability when used in polymers (Al-khazraji & Al Hassani, 2020).
Catalytic and Environmental Applications
The compound's derivatives have been explored for their catalytic activities. A study on halogen-bonded complexes derived from related triazole compounds highlighted their efficacy as catalysts in oxidative reactions, such as the conversion of 1-phenylethanol to acetophenone, showcasing their potential in industrial applications (Shixaliyev, 2014).
Optical and Electronic Properties
Research into optically pure 2-azido-1-arylethanols derived from similar compounds, and their conversion into triazole-containing beta-blocker analogs using click chemistry, reveals significant potential in creating compounds with specific optical properties and biological activity (Ankati et al., 2008). Such research could lead to developments in pharmaceuticals and materials science, focusing on the precise control of the optical and electronic characteristics of substances.
Molecular Structure Studies
The structural characterization of these compounds provides critical insights into their physical and chemical properties. For instance, the crystal structures and DFT studies of new 1,2,4-triazole and triazolidin derivatives reveal the importance of molecular structure in determining the compound's reactivity and stability, offering a foundation for designing materials with tailored properties (Abosadiya et al., 2018).
Advanced Materials Development
The exploration of these compounds in the development of advanced materials, such as conducting polymers or components of electronic devices, is another significant area of research. Studies on polythiophene derivatives incorporating elements from related compounds demonstrate their utility in environmental remediation and electronic applications, showing how modifications at the molecular level can enhance the material's functionality (Hussein, 2018).
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3OS/c25-20-12-14-21(15-13-20)28-23(16-11-18-7-3-1-4-8-18)26-27-24(28)30-17-22(29)19-9-5-2-6-10-19/h1-10,12-15H,11,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOHLSNSJWULOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.